(Z)-3-benzyl-5-(5-bromo-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one
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Overview
Description
The compound “(Z)-3-benzyl-5-(5-bromo-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one” is a complex organic molecule. It has a molecular weight of 457.28 . The compound is a solid at room temperature and should be stored in a dry environment at 2-8°C .
Physical and Chemical Properties Analysis
This compound is a solid at room temperature . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not available in the retrieved information.Scientific Research Applications
Synthesis and Biological Activity
A significant body of research has focused on the synthesis of novel derivatives of thiazolidin-4-one and their biological activities. For instance, Nikalje et al. (2015) described the microwave-assisted synthesis of 2-(substituted-phenyl)-3-(2-oxoindolin-3-ylidene)amino)thiazolidin-4-one derivatives, evaluated for CNS depressant activity and anticonvulsant activity in mice. These derivatives demonstrated good CNS depressant activity and showed protection in the maximal electroshock seizure (MES) test, indicative of their potential as anticonvulsant agents without liver toxicity (Nikalje et al., 2015).
Anticancer and Antimicrobial Activities
Eldehna et al. (2017) synthesized novel benzenesulfonamide derivatives and investigated their inhibitory activity against carbonic anhydrase isoforms and their anticancer activity against breast and colorectal cancer cell lines. These compounds exhibited potent inhibitory activity and promising anticancer activity, highlighting their therapeutic potential (Eldehna et al., 2017). Furthermore, Trotsko et al. (2018) explored new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives with thiazolidine-2,4-dione, rhodanine, and 2-thiohydantoin moieties for their antibacterial activity, showing efficacy mainly against Gram-positive bacterial strains (Trotsko et al., 2018).
Synthesis and Characterization
The synthesis and characterization of novel (4-oxothiazolidine-2-ylidene)benzamide derivatives through a one-pot, multicomponent synthesis approach were reported by Hossaini et al. (2017). These compounds were characterized by various spectroscopic techniques, contributing to the development of new thiazolidine-based compounds (Hossaini et al., 2017).
Anticancer Activity of Thiazolidinone Derivatives
Golota et al. (2015) focused on designing new non-steroidal anti-inflammatory drugs (NSAIDs) using the 4-thiazolidinone core. They synthesized ylidene derivatives of 2-thioxo-4-thiazolidinone and evaluated their anti-exudative activity, identifying compounds with significant activity and low toxicity, suggesting their potential as NSAIDs (Golota et al., 2015).
Corrosion Inhibition
Ansari et al. (2015) studied the corrosion inhibition action of Isatin-β-thiosemicarbzone derivatives on mild steel in sulfuric acid, demonstrating their effectiveness as non-toxic corrosion inhibitors. This research suggests potential applications of these derivatives in protecting industrial materials from corrosion (Ansari et al., 2015).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards. Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Mechanism of Action
Target of Action
The primary targets of this compound are Cyclin-dependent kinases (CDKs) . CDKs are a group of protein kinases that regulate the cell cycle progression and RNA transcription in mammalian cells .
Mode of Action
The compound exhibits pronounced CDK2 inhibitory activity and cytotoxicity in human breast cancer MCF-7 cell line . The cytotoxicity of the compound is found to be intrinsically mediated apoptosis, which in turn, is associated with low Bcl-2 expression and high activation of caspase 3 and p53 .
Biochemical Pathways
The compound affects the CDK2/cyclin A2 activity pathway . By inhibiting CDK2, the compound blocks the proliferation of the MCF-7 cells .
Result of Action
The compound’s action results in the inhibition of CDK2, leading to the blockage of cell proliferation, and the induction of apoptosis in the MCF-7 cells . This is associated with low Bcl-2 expression and high activation of caspase 3 and p53 .
Properties
IUPAC Name |
3-(3-benzyl-4-hydroxy-2-sulfanylidene-1,3-thiazol-5-yl)-5-bromoindol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrN2O2S2/c19-11-6-7-13-12(8-11)14(16(22)20-13)15-17(23)21(18(24)25-15)9-10-4-2-1-3-5-10/h1-8,23H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODFQNAHLHWRTFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(SC2=S)C3=C4C=C(C=CC4=NC3=O)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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